

A Technical Guide to the Computational Analysis of Phenothiazine Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

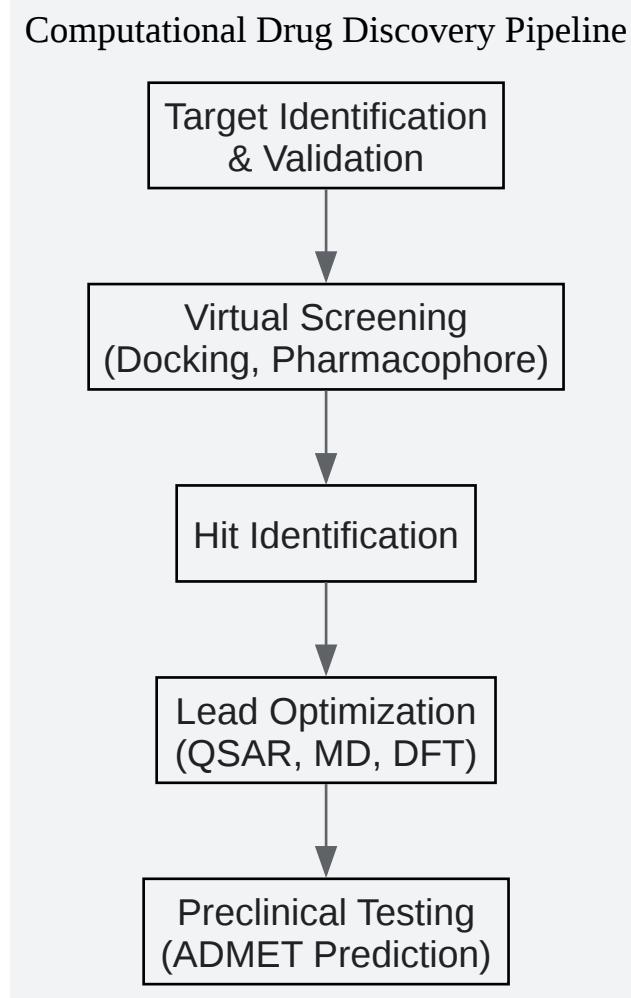
Compound Name: sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Cat. No.: B1678328

[Get Quote](#)

Abstract

The phenothiazine scaffold is a cornerstone in medicinal chemistry, historically leading to breakthroughs in antipsychotic and antihistaminic therapies and now showing promise in anticancer, antimicrobial, and neuroprotective applications.[1][2][3] As drug development pivots towards greater efficiency and precision, computational chemistry has become an indispensable tool for elucidating the mechanisms, predicting the activity, and optimizing the properties of phenothiazine derivatives.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core computational methodologies applied to the study of phenothiazine compounds. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in the principles of scientific integrity and validation. We will explore quantum chemical calculations for understanding intrinsic molecular properties, molecular docking for predicting target interactions, molecular dynamics for assessing complex stability, and QSAR for modeling structure-activity relationships.


Introduction: The Phenothiazine Scaffold and the Rise of In Silico Analysis The Pharmacological Significance of Phenothiazines

Phenothiazine is a tricyclic heterocyclic compound, $S(C_6H_4)_2NH$, that serves as a privileged structure in drug discovery.[2][6] Its "butterfly" conformation and rich electronic properties allow

for diverse substitutions, leading to a wide spectrum of pharmacological activities.^{[7][8]} The initial breakthrough came with the development of chlorpromazine, which revolutionized the treatment of schizophrenia by antagonizing dopamine D₂ receptors.^[9] Since then, the phenothiazine core has been integrated into drugs with antihistaminic, antiemetic, and antimalarial properties.^{[3][9]} Current research is actively exploring their potential as anticancer agents, inhibitors of multidrug resistance, and treatments for neurodegenerative disorders like Alzheimer's disease.^{[1][10][11]} This versatility stems from the scaffold's ability to interact with multiple biological targets, a characteristic that also presents a significant challenge for specificity and side-effect profiles.^[2]

The Imperative for Computational Approaches

Traditional drug discovery, reliant on extensive synthesis and high-throughput screening, is a resource-intensive process.^[5] Computational chemistry offers a paradigm shift, enabling a rational, hypothesis-driven approach to drug design.^{[12][13]} By simulating molecular behavior and interactions at an atomic level, these methods can predict compound efficacy, toxicity, and pharmacokinetic properties (ADMET) before a single molecule is synthesized.^{[13][14]} For a diverse family of compounds like phenothiazines, computational analysis is crucial for understanding how subtle changes in the substitution pattern on the tricyclic core influence target specificity and overall pharmacological effect.^[15] This in silico approach accelerates the discovery pipeline, reduces costs, and allows for the exploration of chemical space far beyond the practical limits of a laboratory.^{[4][16]}

[Click to download full resolution via product page](#)

Caption: A generalized workflow for computational drug discovery.

Foundational Analysis: Quantum Chemical Calculations

Rationale: Probing Intrinsic Molecular Properties

Before assessing how a molecule interacts with a biological target, it is critical to understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the reactivity, stability, and antioxidant potential of phenothiazine derivatives.^{[17][18]} These methods are invaluable

for explaining the behavior of these redox-active compounds, as their therapeutic and toxic effects are often linked to their ability to form radical cations.[8][17]

Key Calculated Parameters and Their Significance

DFT calculations can elucidate several descriptors that are predictive of a molecule's behavior:

- HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and the ease of charge transfer within the molecule. A smaller gap generally implies higher reactivity.[19]
- Ionization Potential (IP) & Electron Affinity (EA): These parameters relate to the molecule's ability to donate or accept electrons, respectively, which is fundamental to understanding antioxidant mechanisms.[17]
- Bond Dissociation Enthalpy (BDE): For phenothiazines, the BDE of the N-H bond is particularly important for evaluating their capacity as radical scavengers.[17]
- Electrostatic Potential (ESP) Map: This visualizes the charge distribution across the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites that are likely points of interaction with other molecules.[20]

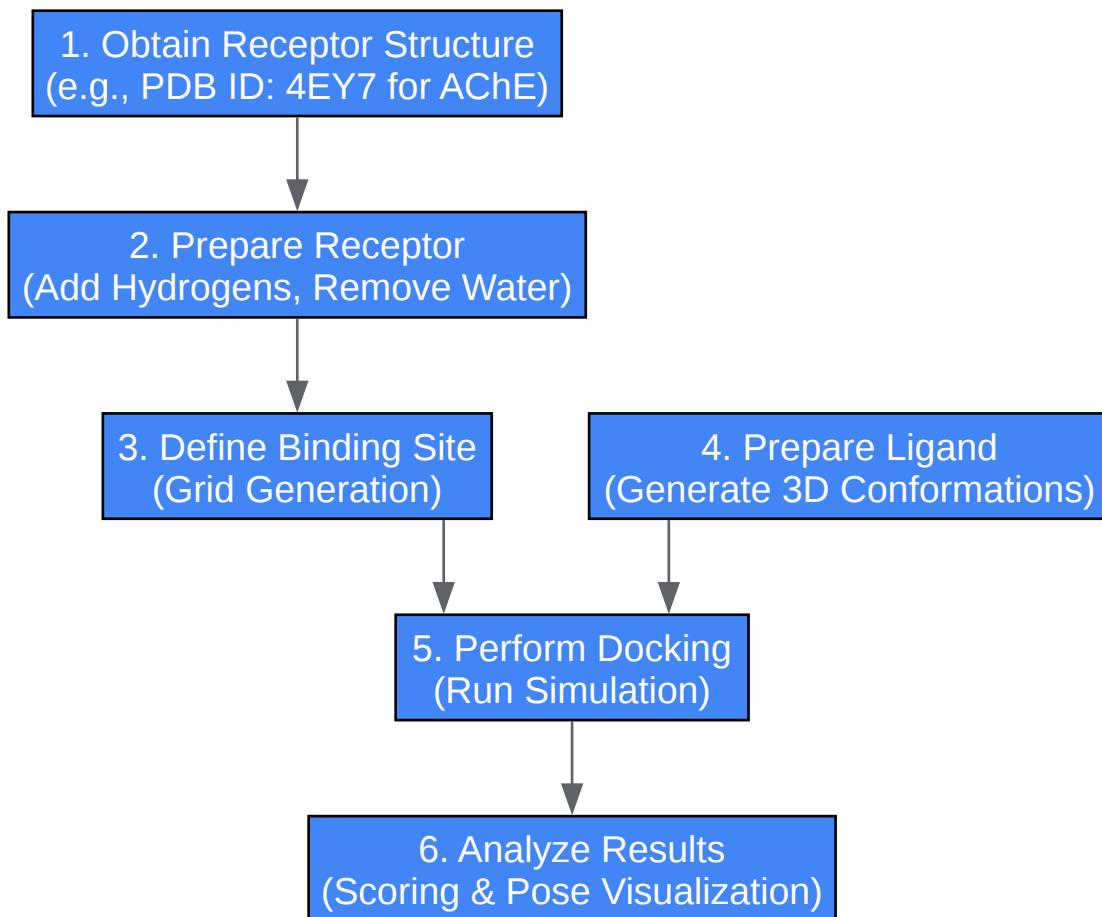
Protocol: A Generalized DFT Workflow for a Phenothiazine Derivative

This protocol outlines the essential steps for performing a DFT-based analysis on a novel phenothiazine compound.

- Structure Preparation:
 - Construct the 3D structure of the phenothiazine derivative using a molecular builder (e.g., Avogadro, GaussView).
 - Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

- Geometry Optimization:
 - Causality: The goal is to find the lowest energy (most stable) conformation of the molecule. This is a prerequisite for accurate calculation of electronic properties.
 - Method: Employ a DFT functional, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.[18][19]
 - Basis Set: Use a basis set like 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[18]
 - Solvation Model: If studying the molecule in a biological context, include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effects of an aqueous environment.[17]
- Frequency Calculation:
 - Causality: This step is a self-validating check. It confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. It also provides thermodynamic data like enthalpy and Gibbs free energy.
 - Perform the frequency calculation at the same level of theory (functional and basis set) as the optimization.
- Property Calculation:
 - Causality: Once a stable structure is confirmed, calculate the electronic properties of interest.
 - Using the optimized geometry, perform single-point energy calculations to derive HOMO and LUMO energies, molecular orbitals, and the electrostatic potential map.[19][20]
 - Calculate BDE, IP, and other thermochemical parameters using appropriate thermodynamic cycles and equations.[17]

- Analysis:
 - Visualize molecular orbitals and ESP maps to identify reactive sites.
 - Compare the calculated HOMO-LUMO gap and BDE values with known phenothiazines to predict relative reactivity and antioxidant potential.


Target Interaction Modeling: Molecular Docking Rationale: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of one molecule (ligand) to the active site of another (receptor, typically a protein).[5][21] For phenothiazines, docking studies are essential for screening large virtual libraries of derivatives against specific biological targets, such as dopamine receptors, acetylcholinesterase (in Alzheimer's disease), or various kinases in cancer.[10][22][23] The primary goal is to identify compounds that are geometrically and energetically complementary to the target's binding site.

Critical Considerations: Target Preparation and Ligand Conformation

The trustworthiness of a docking simulation hinges on meticulous preparation.

- Receptor Preparation: An X-ray crystal structure of the target protein (retrieved from the Protein Data Bank - PDB) is the starting point. It must be prepared by adding hydrogen atoms (which are often not resolved in crystallography), removing water molecules (unless they are known to be critical for binding), and assigning correct protonation states to amino acid residues at physiological pH.
- Ligand Preparation: The phenothiazine derivative must be converted to a 3D structure and assigned correct atom types and charges. Generating multiple low-energy conformers is crucial because the ligand's bound conformation may not be its lowest energy state in solution.

[Click to download full resolution via product page](#)

Caption: A typical workflow for a molecular docking experiment.

Protocol: A Step-by-Step Molecular Docking Workflow

This protocol uses acetylcholinesterase (AChE) as an example target for phenothiazine derivatives in Alzheimer's research.[\[10\]](#)

- System Preparation:
 - Download the crystal structure of human AChE, for instance, PDB ID: 4EY7, from the PDB.
 - Using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools, prepare the protein: assign bond orders, add hydrogens, and perform a restrained energy minimization to relax the structure.

- Prepare the 3D structures of your phenothiazine derivatives. Generate multiple conformers and assign partial charges using a force field like OPLS.
- Binding Site Definition:
 - Causality: The docking algorithm needs to know where to search for a binding pose. Defining a specific search space (a "grid box") around the known active site dramatically increases computational efficiency and accuracy.
 - Identify the active site residues. For AChE, this includes the catalytic triad (Ser203, His447, Glu334).
 - Generate a receptor grid centered on the active site, large enough to accommodate the ligand in various orientations.
- Docking Simulation:
 - Causality: The software systematically samples different poses of the ligand within the grid box, evaluating the energetic favorability of each pose using a scoring function.
 - Use a docking program (e.g., Glide, AutoDock Vina). Set the docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP' in Glide). Higher precision levels are more computationally expensive but more rigorous.[10]
 - The program will output a set of binding poses for each ligand, ranked by a docking score.
- Results Analysis and Validation:
 - Scoring Function: The docking score (e.g., GlideScore, binding energy in kcal/mol) is an estimate of the ligand's binding affinity. Lower scores typically indicate better binding.[10]
 - Pose Analysis: Visually inspect the top-ranked poses. A plausible pose should exhibit meaningful interactions with key active site residues, such as hydrogen bonds, pi-pi stacking, or hydrophobic interactions. For example, interactions with Trp86 and Tyr337 in the AChE active site are often critical.
 - Self-Validation: A crucial step is to perform "re-docking." This involves extracting the co-crystallized ligand from the PDB file, docking it back into the receptor, and calculating the

Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.

Compound Class	Target	Example Docking Score (GlideScore)	Reference
Coumarin-fused Phenothiazines	Acetylcholinesterase (4EY7)	-8.4 to -13.4	[10]
Phenothiazine-Imidazopyridine	MARK4 Protein	-	[23]
Novel Phenothiazine Derivatives	Butyrylcholinesterase	-	[22]

Table 1: Example Applications of Molecular Docking for Phenothiazine Derivatives. Note: Direct comparison of scores across different studies and software is not advisable.

Dynamic Stability Assessment: Molecular Dynamics Simulations

Rationale: From Static Snapshots to Dynamic Behavior

Molecular docking provides a valuable but static picture of the ligand-receptor interaction. In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer understanding of the stability of the protein-ligand complex, the role of solvent, and conformational changes that may occur upon binding.[\[20\]](#)[\[24\]](#) An MD simulation is often performed on the top-ranked pose from a docking study to validate its stability.

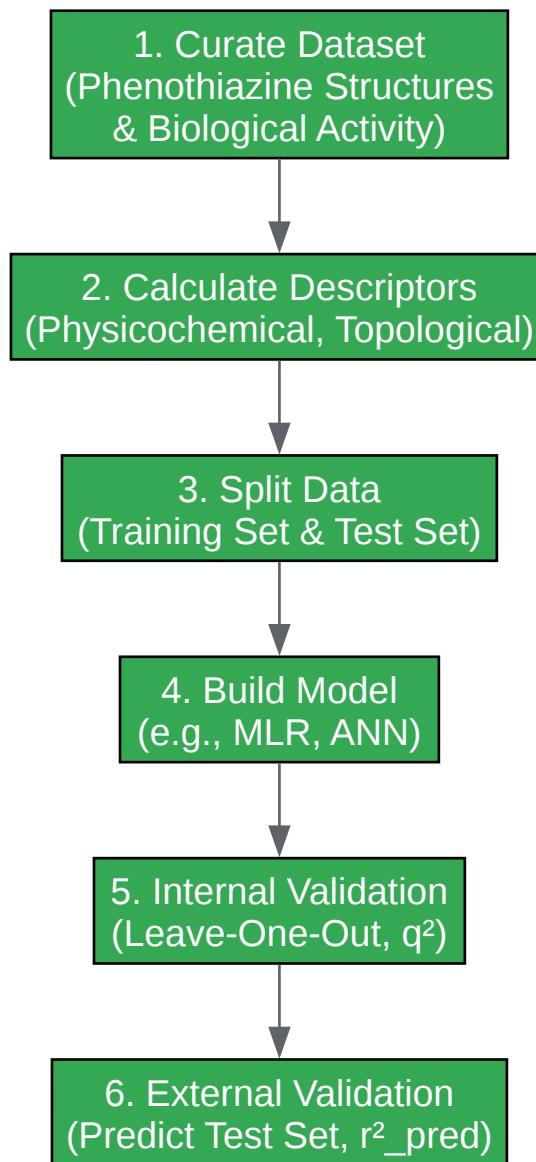
Key Analyses: RMSD, RMSF, and Binding Free Energy Calculations

- Root Mean Square Deviation (RMSD): Tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot for both the protein and the ligand suggests the complex is stable.[20]
- Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values in active site loops can indicate flexibility that may be important for ligand binding.[20]
- MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann Surface Area) are post-processing methods to estimate the free energy of binding from the MD trajectory. They provide a more accurate prediction of binding affinity than docking scores alone.[10]

Protocol: An Overview of an MD Simulation Workflow

- System Setup: The starting point is the best-ranked protein-ligand complex from docking. This complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.
- Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. It is then gradually heated to physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax into a stable state.
- Production Run: A long simulation (typically 50-100 nanoseconds or more) is run to collect data on the system's trajectory.
- Trajectory Analysis: The resulting trajectory is analyzed to calculate RMSD, RMSF, hydrogen bond occupancy, and other relevant metrics to assess the stability and dynamics of the interaction.[20]

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)


Rationale: Correlating Molecular Structure with Biological Activity

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[16][25] For phenothiazines, QSAR models have been developed to predict properties like anticancer activity, antitubercular efficacy, toxicity (LD_{50}), and lipophilicity ($\log P$).[6][25] A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

The QSAR Development Pipeline: From Data Curation to Validation

The trustworthiness of a QSAR model is entirely dependent on the quality of the input data and the rigor of its statistical validation.

- **Molecular Descriptors:** The structure of each molecule is converted into a set of numerical values called descriptors. These can include physicochemical properties (e.g., SlogP), electronic descriptors (from DFT), and topological indices that describe molecular shape and connectivity.[25][26]
- **Statistical Method:** A mathematical algorithm, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build the equation relating the descriptors to the biological activity.[25]
- **Validation:** This is the most critical step. The model must be validated to ensure it can make accurate predictions for new compounds and is not simply "overfitted" to the training data.

[Click to download full resolution via product page](#)

Caption: The development and validation pipeline for a QSAR model.

Protocol: Building a Predictive QSAR Model

- Data Set Preparation:
 - Assemble a dataset of phenothiazine derivatives with experimentally determined biological activity (e.g., IC_{50} or ED_{50} values) against a specific target.[25] The activity data should span a wide range (at least 2-3 log units).

- Convert biological activity to a logarithmic scale (e.g., $\text{pIC}_{50} = -\log(\text{IC}_{50})$).
- Optimize the 3D structure of each molecule.
- Descriptor Calculation and Selection:
 - Calculate a wide range of molecular descriptors for all compounds in the dataset.
 - Causality: Using all descriptors can lead to overfitting. It's essential to select a small subset of descriptors that have a real correlation with activity. Use statistical methods like stepwise regression or genetic algorithms to select the most relevant descriptors.
- Model Building and Internal Validation:
 - Divide the dataset into a training set (typically ~80% of the data) for building the model and a test set (~20%) for validating it.[\[6\]](#)
 - Using the training set, generate the QSAR equation using a method like MLR.
 - Perform internal validation, most commonly using the Leave-One-Out (LOO) cross-validation technique. This generates a cross-validated correlation coefficient (q^2). A $q^2 > 0.5$ is generally considered indicative of a predictive model.
- External Validation:
 - Causality: This is the ultimate test of a model's predictive power. The model, which has never "seen" the test set compounds, must accurately predict their biological activity.
 - Use the generated QSAR equation to predict the activity of the molecules in the test set.
 - Calculate the predictive correlation coefficient (r^2_{pred}) between the predicted and experimental activities for the test set. An $r^2_{\text{pred}} > 0.6$ is often required for a model to be considered robust.

QSAR Model Application	Statistical Method	Key Descriptors	Model Statistics (r^2 , q^2)	Reference
Antitubercular Activity	2D-QSAR (PLS)	SlogP, SaaCHE index, ChiV2	$r^2=0.94$, $q^2=0.84$	[26]
Antitubercular Activity	3D-QSAR (kNN)	Steric, Electrostatic, Hydrophobic	$q^2=0.58$	
Anticancer Activity	MLR, ANN	E_HOMO, Dipole Moment, Molar Refractivity	$r^2=0.97$ (MLR), $r^2=0.99$ (ANN)	[25]

Table 2:
Examples of
QSAR Models
Developed for
Phenothiazine
Derivatives.

Conclusion: Future Perspectives in Phenothiazine Research

The computational methodologies detailed in this guide—DFT, docking, MD, and QSAR—form a powerful, synergistic toolkit for the modern drug discovery scientist working with phenothiazine compounds. These techniques, when applied with scientific rigor and a clear understanding of their underlying principles, can significantly de-risk and accelerate the development of novel therapeutics. The journey from a static molecular structure to a dynamic understanding of biological interaction and predictive activity modeling is now computationally tractable.

Future advancements will likely involve the greater integration of artificial intelligence and machine learning, not just in QSAR but in de novo drug design, generating entirely novel phenothiazine structures optimized for specific targets.[27] As computational power increases, MD simulations will extend to longer timescales, capturing more complex biological events. The

continued application of these *in silico* methods will undoubtedly unlock new therapeutic potential from the venerable phenothiazine scaffold.

References

- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (n.d.). MDPI.
- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (n.d.). MDPI.
- Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). *Results in Chemistry*.
- Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. (n.d.). *Journal of Applied Organometallic Chemistry*.
- QSAR STUDY OF PHENOTHIAZINES. (n.d.). *Studia Universitatis Babes-Bolyai Chemia*.
- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. (2024). *PubMed*.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). *PubMed Central*.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2022). *ACS Omega*.
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.). National Institutes of Health.
- DFT-based QSAR Studies of cytotoxicity of phenothiazine derivatives as *in vitro* anti-cancer agents using the. (n.d.). *Der Pharma Chemica*.
- QSAR and Anti-Depressant Studies of Some Novel Phenothiazine Derivatives. (2017). *International Journal of Pharmaceutical Sciences and Research*.
- Adsorption of Phenothiazine Derivatives on Graphene – DFT, Docking and MD Simulation. (n.d.). *Taylor & Francis*.
- Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach. (2023). *ResearchGate*.
- QSAR and drug design of phenothiazine derivatives as antituberculars. (2024). *World Journal of Advanced Research and Reviews*.
- DFT and MD investigations of the biomolecules of phenothiazine derivatives: interactions with gold and water molecules and investigations in search of effective drug for SARS-CoV-2. (2022). *PubMed*.

- Original Article: Quantum chemical calculations and molecular docking studies of some phenothiazine derivatives. (2021). ResearchGate.
- 2D-QSAR study of phenothiazine derivatives as antitubercular agents. (2018). ResearchGate.
- View of Molecular Modelling, Hirshfeld Surface Analysis, Molecular Docking and Therapeutic Potential of Phenothiazine Derived Quinizarin. (n.d.). Journal of the Chilean Chemical Society.
- Exploring phenothiazine derivatives: green synthesis, computational modelling, and experimental validation for breast cancer therapy. (2025). ResearchGate.
- Phenothiazine. (n.d.). Wikipedia.
- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). MDPI.
- Molecular Modeling of Phenothiazine Derivatives: Self-Assembling Properties. (n.d.). Figshare.
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.). Preprints.org.
- Revolutionizing Drug Discovery with Computational Chemistry. (2025). Walsh Medical Media.
- Chemical structure of phenothiazines. (n.d.). ResearchGate.
- Computational Methods in Drug Discovery. (n.d.). PubMed Central.
- Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. (1975). Johns Hopkins University.
- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
- Computational and Structural Approaches to Drug Discovery: Ligand–Protein Interactions. (2007). Royal Society of Chemistry.
- Quick Guideline for Computational Drug Design (Revised Edition). (2021). PURE.
- Computational approaches in medicinal chemistry for target identification and drug discovery. (n.d.). Allied Academies.
- Quick Guideline for Computational Drug Design. (n.d.). Everand.
- Antioxidant Properties of New Phenothiazine Derivatives. (n.d.). PubMed Central.
- Phenothiazines- Mechanism, side effects and uses. (2019). eGPAT.
- Computational Approaches for Drug Design and Discovery: An Overview. (n.d.). Systematic Reviews in Pharmacy.
- Updates on Drug Designing Approach Through Computational Strategies: a Review. (n.d.). Springer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazine - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 4. jmedchem.com [jmedchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. egpat.com [egpat.com]
- 10. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. Computational Methods in Drug Discovery - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 13. steeronresearch.com [steeronresearch.com]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. alliedacademies.org [alliedacademies.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jaoc.samipubco.com [jaoc.samipubco.com]

- 20. DFT and MD investigations of the biomolecules of phenothiazine derivatives: interactions with gold and water molecules and investigations in search of effective drug for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. derpharmacchemica.com [derpharmacchemica.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Technical Guide to the Computational Analysis of Phenothiazine Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678328#computational-analysis-of-phenothiazine-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com